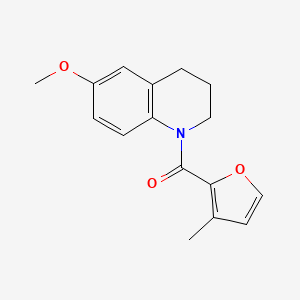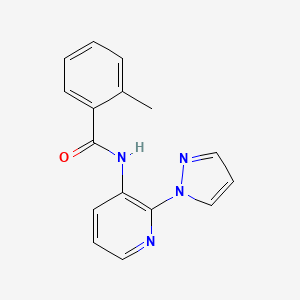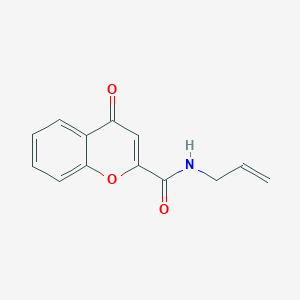
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone, also known as MQFM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQFM is a quinoline-based molecule that has shown promising results in various biochemical and physiological assays. In
作用机制
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to interact with DNA and RNA, suggesting that it may have a role in gene regulation.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have anti-viral activity against the hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone.
未来方向
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone. One area of research is to further elucidate its mechanism of action. This will help to better understand its biological activities and potential applications. Additionally, research is needed to study the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research is needed to develop more potent and selective analogs of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone that can be used for specific applications.
合成方法
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone involves the condensation of 6-methoxy-2-nitroaniline and 3-methylfuran-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps involving the reduction of the nitro group and the formation of a quinoline ring. The final product is obtained after purification using column chromatography.
科学研究应用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been used in various assays to study the mechanism of action of these activities.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-9-20-15(11)16(18)17-8-3-4-12-10-13(19-2)5-6-14(12)17/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQKQNYYFUNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)

![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)

![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
